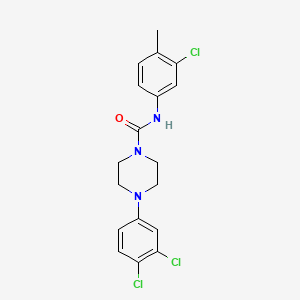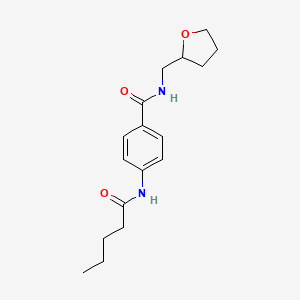
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide
Overview
Description
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide, also known as BIX-01294, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in epigenetics and cancer research.
Mechanism of Action
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide binds to the active site of G9a and blocks the transfer of a methyl group from S-adenosylmethionine (SAM) to H3K9. This prevents the formation of repressive chromatin structures and allows for the activation of genes that are normally silenced. N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide has also been shown to inhibit the activity of GLP, a homolog of G9a that has a similar role in epigenetic regulation.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been shown to induce differentiation in embryonic stem cells and promote the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). It has also been shown to inhibit the growth of cancer cells and sensitize them to chemotherapy. N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One advantage of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide is its specificity for G9a and GLP, which allows for the selective inhibition of H3K9 methylation without affecting other histone modifications. N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide is also relatively easy to synthesize and has a long shelf life. One limitation of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide is its low solubility in water, which can make it difficult to work with in certain experimental settings. Additionally, the effects of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide on gene expression can be context-dependent, which can complicate the interpretation of experimental results.
Future Directions
Future research on N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide could focus on identifying its downstream targets and elucidating the mechanisms by which it promotes stem cell differentiation and inhibits cancer cell growth. Other potential applications of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide could include the treatment of neurodegenerative diseases and the modulation of immune cell function. Additionally, the development of more potent and selective G9a inhibitors could improve the therapeutic potential of N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide and other epigenetic modulators.
Scientific Research Applications
N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide has been shown to be a potent inhibitor of G9a, a histone lysine methyltransferase that plays a critical role in epigenetic regulation. By inhibiting G9a, N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide can prevent the methylation of histone H3 at lysine 9 (H3K9), which is associated with gene silencing and chromatin compaction. This makes N-2-biphenylyl-4-chloro-3-(4-morpholinylsulfonyl)benzamide a valuable tool for studying the role of epigenetic regulation in various biological processes, including development, differentiation, and disease.
properties
IUPAC Name |
4-chloro-3-morpholin-4-ylsulfonyl-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O4S/c24-20-11-10-18(16-22(20)31(28,29)26-12-14-30-15-13-26)23(27)25-21-9-5-4-8-19(21)17-6-2-1-3-7-17/h1-11,16H,12-15H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOGNOPGYYWHIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(biphenyl-2-yl)-4-chloro-3-(morpholin-4-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-allyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B4118701.png)
![N-(2,3-dichlorophenyl)-N'-[1-(3-methoxyphenyl)ethyl]thiourea](/img/structure/B4118706.png)
![N-{3-[(3,5-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4118708.png)


![N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4118737.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(4-ethoxyphenyl)thiourea](/img/structure/B4118742.png)

![ethyl 2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118762.png)
![2-(2-bromo-4-chlorophenoxy)-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B4118766.png)


![3-(3-chloro-1-benzothien-2-yl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118801.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide](/img/structure/B4118809.png)